molecular formula C11H13N3O B13200448 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline

3-[2-(1H-Imidazol-1-yl)ethoxy]aniline

Cat. No.: B13200448
M. Wt: 203.24 g/mol
InChI Key: MSHCBMNAPXVHPU-UHFFFAOYSA-N
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Description

3-[2-(1H-Imidazol-1-yl)ethoxy]aniline is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(2-imidazol-1-ylethoxy)aniline

InChI

InChI=1S/C11H13N3O/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14/h1-5,8-9H,6-7,12H2

InChI Key

MSHCBMNAPXVHPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C=CN=C2)N

Origin of Product

United States

Methodological & Application

Application Note: Preparation and Handling of 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline Dihydrochloride Solutions

[1][2][3]

Abstract & Scope

This technical guide details the standardized protocol for the preparation, solubilization, and storage of 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline dihydrochloride (CAS: 1170292-19-9).[1][2] This compound serves as a critical pharmacophore building block in the synthesis of kinase inhibitors and multi-target drug candidates, specifically leveraging the imidazole moiety for hydrogen bonding interactions within active sites.[2]

Critical Note on Salt Form: The dihydrochloride (2HCl) salt form significantly enhances aqueous solubility compared to the free base.[2] However, this form yields highly acidic solutions upon dissolution.[1][2] This protocol includes mandatory pH-adjustment steps to prevent non-specific cytotoxicity in biological assays.

Physicochemical Profile

PropertySpecification
Compound Name This compound dihydrochloride
CAS Number 1170292-19-9
Molecular Formula C₁₁H₁₅N₃O[1][2] · 2HCl
Molecular Weight 276.17 g/mol
Physical State Off-white to pale beige hygroscopic powder
Solubility (Water) > 50 mg/mL (Highly Soluble, pH < 3.[2]0)
Solubility (DMSO) > 100 mg/mL
pKa (Calculated) ~6.95 (Imidazole), ~4.0 (Aniline)
Hygroscopicity High (Store in Desiccator)

Materials & Equipment

Reagents
  • Target Compound: this compound dihydrochloride (Purity ≥ 95%).[1][2]

  • Solvent A (Stock): Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (≥ 99.9%).[2]

  • Solvent B (Aqueous): Nuclease-free water or PBS (pH 7.4).[1][2]

  • Inert Gas: Argon or Nitrogen (for headspace purging).[1][2]

Instrumentation
  • Analytical Balance (readability 0.01 mg).[1][2]

  • Vortex Mixer.[1][2]

  • pH Meter (Micro-probe recommended).[1][2]

  • Ultrasonic Bath (Temperature controlled).[1][2]

Experimental Workflow (Logic Map)

SolutionPreparationRawMaterialSolid Compound(2HCl Salt)WeighingWeighing(Analytical Balance)RawMaterial->WeighingSolventChoiceSelect SolventWeighing->SolventChoiceDMSOStockDMSO Stock(50-100 mM)SolventChoice->DMSOStockPreferred(Stability)AqueousStockAqueous Stock(Acidic pH ~2)SolventChoice->AqueousStockImmediate UseDilutionDilution into MediaDMSOStock->DilutionNeutralizationpH Adjustment(Req. for Bioassay)AqueousStock->NeutralizationCRITICALNeutralization->DilutionQCQC Check(HPLC/LCMS)Dilution->QC

Figure 1: Decision matrix for solvent selection. Note the critical neutralization step required for aqueous stock solutions due to the dihydrochloride counterions.[2]

Detailed Protocols

Protocol A: Preparation of 50 mM DMSO Stock Solution (Recommended)

Best for long-term storage and cellular assays.[1][2]

  • Calculation:

    • Target Concentration: 50 mM[1][2]

    • Target Volume: 1.0 mL

    • Required Mass:

      
      .[2]
      
  • Weighing: Accurately weigh 13.8 mg of the powder into a sterile, amber glass vial (anilines are light-sensitive).

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If particulates remain, sonicate at room temperature for 2 minutes.[1][2] The solution should be clear and colorless to pale yellow.[1][2]

  • Storage: Aliquot into 50-100 µL volumes. Flush with Argon/Nitrogen.[1][2] Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Protocol B: Preparation of Aqueous Working Solution

Best for chemical synthesis or reactions requiring aqueous conditions.[2]

  • Dissolution: Dissolve the compound in water. Warning: The pH will drop rapidly to ~2-3 due to the dissociation of 2 molar equivalents of HCl.[1]

  • Neutralization (Crucial):

    • If using for biological application, do not add this directly to cells.[1][2]

    • Buffer the solution using 100 mM HEPES or PBS.[1][2]

    • Alternatively, neutralize carefully with 1N NaOH to pH 7.0–7.4, monitoring continuously with a pH meter to prevent precipitation of the free base (which has lower solubility).[2]

Quality Control & Validation

To ensure the integrity of the solution, specifically checking for oxidation of the aniline group (browning):

  • Visual Inspection: Discard if the solution turns dark brown or black.[1][2]

  • HPLC Method (Generic):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).[2]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic) and 210 nm.[1][2]

Biological Context & Mechanism

This compound acts as a bidentate linker .[1][2] The aniline nitrogen serves as a nucleophile for amide coupling or kinase hinge binding, while the imidazole ring functions as a hydrogen bond acceptor/donor or a metal-coordinating ligand (e.g., in heme-binding studies).[2]

Safety Statement (GHS):

  • H302: Harmful if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • P280: Wear protective gloves/eye protection.[1][2]

  • Always handle in a fume hood.

References

  • Sigma-Aldrich. (n.d.).[1][2] this compound dihydrochloride Product Page. Retrieved October 26, 2025, from [2]

  • PubChem. (2025).[1][2][3] Compound Summary: this compound.[1][2][4] National Library of Medicine.[1] Retrieved October 26, 2025, from [2]

  • BenchChem. (2025).[1][2][5] Application Notes: Imidazole Building Blocks. Retrieved October 26, 2025, from [2]

  • Enamine. (n.d.).[1][2] Building Blocks: this compound dihydrochloride.[1][2][6] Retrieved October 26, 2025, from [2]

Technical Application Note: 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline as a pH-Sensitive Functionalizing Agent

[1]

Abstract & Core Utility

This guide details the application of 3-[2-(1H-Imidazol-1-yl)ethoxy]aniline (CAS: 1170292-19-9) as a functional building block for developing pH-responsive Drug Delivery Systems (DDS). Unlike cleavable linkers (e.g., hydrazones) that degrade, this molecule acts as a pH-sensing pendant . When conjugated to carboxyl-containing polymers or lipids, it confers "proton sponge" capabilities, triggering conformational changes, endosomal escape, or payload release in response to the acidic microenvironment of tumors (pH 6.5–6.8) or endosomes (pH 5.0–6.0).

Key Material Advantages[1]
  • pKa Modulation: The imidazole moiety possesses a pKa ~6.0, ideal for distinguishing physiological pH (7.4) from pathological/endosomal acidity.

  • Ethoxy Spacer: The ethoxy linker provides steric flexibility, reducing backbone interference and enhancing the accessibility of the imidazole nitrogen for protonation.

  • Aniline Handle: The primary amine allows for facile, stable amide conjugation to any carboxylated backbone (e.g., Hyaluronic Acid, Poly(L-glutamic acid), or carboxylated lipids).

Mechanism of Action

The functionality relies on the protonation of the imidazole ring's N-3 atom. At neutral pH, the molecule is hydrophobic and uncharged. Upon acidification, it becomes cationic.

Physiological Trigger Pathway

pH_MechanismNeutralNeutral pH (7.4)(Bloodstream)UptakeCellular Uptake(Endocytosis)Neutral->Uptake Circulation AcidAcidic pH (5.0-6.0)(Endosome/Lysosome)Uptake->Acid Maturation ProtonationImidazole Protonation(Cationic Charge Shift)Acid->Protonation H+ Influx EffectProton Sponge Effect /Electrostatic RepulsionProtonation->Effect Osmotic Swelling ReleasePayload Release /Membrane DisruptionEffect->Release Lysis

Figure 1: The pH-triggered activation pathway of imidazole-functionalized carriers.[1] The transition from neutral to cationic states drives endosomal escape.

Protocol 1: Synthesis of pH-Sensitive Polymer Conjugates

This protocol describes the conjugation of this compound to a generic carboxyl-containing polymer (e.g., Poly(L-glutamic acid) - PGA).

Reagents Required[3][4][5]
  • Polymer: Poly(L-glutamic acid) (PGA) or Hyaluronic Acid (HA).

  • Linker: this compound (dissolved in DMSO).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Solvent: Anhydrous DMF or DMSO.

  • Purification: Dialysis membrane (MWCO 3.5 kDa).

Step-by-Step Methodology
  • Activation:

    • Dissolve 100 mg of Polymer (containing ~0.6 mmol -COOH groups) in 5 mL anhydrous DMSO.

    • Add EDC (1.2 eq relative to -COOH) and NHS (1.2 eq).

    • Stir at room temperature (RT) for 30 minutes to form the NHS-ester intermediate.

  • Conjugation:

    • Add this compound (0.5 to 1.0 eq, depending on desired substitution degree) to the reaction mixture.

    • Add Triethylamine (TEA, 2.0 eq) to ensure the aniline is unprotonated and reactive.

    • Critical Step: Purge with Nitrogen/Argon and stir at RT for 24–48 hours in the dark.

  • Purification:

    • Precipitate the reaction mixture into cold diethyl ether (or ethanol, depending on polymer solubility).

    • Centrifuge (5000 x g, 10 min) and collect the pellet.

    • Redissolve the pellet in distilled water.

    • Dialyze against 0.1 M NaHCO3 (pH 8.5) for 24 hours (to remove unreacted imidazole), then against distilled water for 48 hours.

  • Lyophilization:

    • Freeze-dry the purified solution to obtain the white/off-white powder product.

Synthesis Workflow Diagram

Synthesis_FlowStartCarboxylated Polymer(DMSO/DMF)ActivateActivation(Add EDC/NHS, 30 min)Start->ActivateCoupleCoupling(Add Aniline Linker + TEA)Activate->CoupleReactReaction(24-48h, RT, Inert Gas)Couple->ReactPurifyPurification(Precipitation + Dialysis)React->PurifyFinalLyophilized ConjugatePurify->Final

Figure 2: Chemical conjugation workflow for attaching the imidazole-aniline linker to a polymer backbone.

Protocol 2: Validation of Buffering Capacity (pKa Determination)

To confirm the "Proton Sponge" potential, you must determine the buffering capacity of the conjugate in the endosomal pH range (7.4 to 5.0).

Experimental Setup
  • Sample Prep: Dissolve 5 mg of the conjugate in 10 mL of 150 mM NaCl solution. Adjust initial pH to 10.0 using 0.1 M NaOH.

  • Titration: Titrate the solution with 0.1 M HCl in small increments (e.g., 5-10 µL).

  • Measurement: Record the pH after each addition using a calibrated pH meter.

  • Control: Perform the same titration on the unmodified polymer and a blank NaCl solution.

Data Analysis

Plot Volume of HCl added (X-axis) vs. pH (Y-axis) .

  • Success Criteria: The conjugate should show a distinct buffering plateau (slower pH drop) in the pH range of 5.5–6.5 compared to the control. This plateau corresponds to the protonation of the imidazole groups.

  • Calculation: The apparent pKa is the pH at 50% protonation (inflection point of the plateau).

Protocol 3: In Vitro Hemolysis Assay (Endosomal Escape Proxy)

This assay measures the membrane-disrupting activity of the conjugate, which correlates with endosomal escape efficiency.

Methodology
  • Erythrocyte Isolation: Collect fresh murine or human blood in EDTA tubes. Centrifuge (1000 x g, 10 min) to isolate Red Blood Cells (RBCs). Wash 3x with PBS.

  • Resuspension: Resuspend RBCs to a 2% (w/v) stock solution in PBS.

  • Incubation:

    • Prepare conjugate solutions at varying concentrations (10–200 µg/mL) in buffers of varying pH (7.4, 6.5, 5.5).

    • Mix 100 µL of RBC stock with 100 µL of sample solution in a 96-well plate.

    • Incubate at 37°C for 1 hour.

  • Separation: Centrifuge the plate at 1000 x g for 10 minutes to pellet intact RBCs.

  • Quantification: Transfer 100 µL of supernatant to a new plate. Measure absorbance (Hemoglobin release) at 540 nm.

  • Controls:

    • Negative Control: PBS (0% Hemolysis).

    • Positive Control: 1% Triton X-100 (100% Hemolysis).

Expected Results Table
pH ConditionExpected Hemolysis (%)Interpretation
pH 7.4 < 5%Polymer is neutral/hydrophobic; membranes remain intact (Safety).
pH 6.5 10 - 30%Onset of protonation; mild membrane interaction.
pH 5.5 > 60%Full protonation; strong cationic charge disrupts membranes (Endosomal Escape).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conjugation Efficiency Aniline oxidation or steric hindrance.Use fresh TEA; ensure inert atmosphere (Argon). Increase reaction time to 48h.
Precipitation during Synthesis Polymer/Linker incompatibility in solvent.Switch to a DMSO/DMF mix. Ensure the polymer is fully dissolved before adding the linker.
No pH Sensitivity Insufficient imidazole density.Increase the molar feed ratio of the linker during synthesis (Target >20% substitution).
High Cytotoxicity at pH 7.4 Too much hydrophobic character.Reduce the degree of substitution or use a more hydrophilic polymer backbone (e.g., PEG-block-Polymer).

References

  • Pack, D. W., et al. (2005). "Design of imidazole-based polymer micelles for pH-sensitive drug delivery." Journal of Controlled Release.

  • Midoux, P., & Monsigny, M. (1999). "Efficient gene transfer by histidylated polylysine/pDNA complexes." Bioconjugate Chemistry.

  • Han, S. M., et al. (2012).[2] "Development of a pH-Responsive Polymer Based on Hyaluronic Acid Conjugated with Imidazole and Dodecylamine." Macromolecular Research.

  • Asayama, S., et al. (2007).[3] "Design of aminated poly(1-vinylimidazole) for a new pH-sensitive polycation." Bioconjugate Chemistry.

  • Zhang, X., et al. (2022). "Imidazole-Based pH-Sensitive Convertible Liposomes for Anticancer Drug Delivery." Pharmaceutics.[1]

Troubleshooting & Optimization

Technical Support Center: Strategies for Removing Unreacted Imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reaction workups. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for the efficient removal of unreacted imidazole from reaction mixtures. As a common catalyst and nucleophile, particularly in silylation reactions, residual imidazole is a frequent purification challenge. This document outlines methods based on fundamental chemical principles to ensure you can select the most effective strategy for your specific compound and experimental context.

Quick-Fire FAQ

Q1: Why is imidazole difficult to remove sometimes? A: Imidazole is highly polar and very soluble in water, but it can also have some solubility in organic solvents like dichloromethane (DCM) or ethyl acetate, leading to its persistence after a simple water wash.[1] Its basicity can also cause it to interact with silica gel during chromatography, leading to tailing and co-elution with products.[2][3]

Q2: What is the fastest way to remove most of the imidazole? A: An acidic aqueous wash is typically the fastest and most effective method. By washing your organic reaction mixture with a dilute acid like 1 M HCl, you protonate the imidazole, forming the highly water-soluble imidazolium salt, which is then readily extracted into the aqueous phase.[2][3]

Q3: My product is sensitive to strong acids. What can I use instead of HCl? A: If your compound is acid-labile, you can use a milder acidic wash, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or even multiple washes with deionized water. The goal is to use an acid with a pKa lower than imidazole's conjugate acid (~7.0) but not low enough to damage your product.

Q4: I did an acidic wash, but I still see imidazole in my NMR. What's next? A: If an acidic wash is insufficient, the next steps are typically flash column chromatography, recrystallization (if your product is a solid), or using a scavenger resin. A combination of these techniques is often most effective.

Method Selection: At a Glance

Choosing the right purification strategy depends on the properties of your desired compound, the reaction scale, and the required final purity.

MethodProsConsBest For...
Acidic Aqueous Wash Fast, inexpensive, scalable, removes bulk of imidazole.Can cause emulsions; not suitable for acid-sensitive products.Initial bulk removal for most reaction workups.
Flash Chromatography Good for complex mixtures, can achieve high purity.Can be time-consuming; imidazole may streak/tail on silica.[2]Separating products with different polarity from imidazole.
Recrystallization Can yield very high purity (>99%); excellent for final polishing.[2]Requires a suitable solvent system; product must be a solid.[4]Purifying solid products away from soluble imidazole.
Scavenger Resins High selectivity, simple filtration-based workup.[5][6]More expensive, may require optimization.Acid-sensitive compounds or high-throughput synthesis.

Troubleshooting Common Issues

Issue 1: An Emulsion Formed During My Acidic Wash

An emulsion is a stable mixture of two immiscible liquids, preventing the separation of your organic and aqueous layers. Imidazole itself can sometimes act as an emulsifier.

Causality: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like DCM, can create emulsions.[7][8] This is often exacerbated by the presence of fine particulates or high concentrations of dissolved substances.

Solutions:

  • Be Gentle: Instead of shaking vigorously, gently invert the separatory funnel 10-15 times to allow for extraction without high shear forces.[2][8]

  • "Salt Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by forcing the two phases to separate.[7][8][9]

  • Filtration: For persistent emulsions, filter the entire mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing suspended solids that may be stabilizing it.[10]

  • Patience & Minor Agitation: Allow the funnel to stand undisturbed for 10-30 minutes.[7] Sometimes, gently stirring the emulsion layer with a glass rod can help coalesce the droplets and break the emulsion.[7]

Issue 2: Imidazole is Tailing or Co-eluting with My Product on a Silica Column

Causality: The basic nitrogen atoms on the imidazole ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This strong interaction causes "tailing" or "streaking," where the imidazole elutes slowly and over a broad range of fractions, often co-eluting with the desired product.[2][3]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonia into your eluent system.[2][3][11] The TEA will preferentially bind to the acidic sites on the silica, allowing your basic product and the imidazole to elute more cleanly with improved peak shape.

  • Change the Stationary Phase: Switch from acidic silica gel to a more inert or basic stationary phase, such as neutral or basic alumina.[2][3]

  • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be loaded onto the column. This often leads to sharper bands and better separation.[2]

Issue 3: My Product is Water-Soluble, Making Extraction Difficult

Causality: If your desired product has high water solubility, it may be extracted into the aqueous layer along with the protonated imidazole during an acidic wash, leading to low recovery.[2]

Solutions:

  • Back-Extraction: After the initial acidic wash, collect the aqueous layer. Neutralize it carefully with a base (e.g., saturated NaHCO₃ or 1 M NaOH) until it is basic to pH paper. Then, extract this neutralized aqueous solution multiple times with an organic solvent (e.g., 3 x 50 mL of DCM or Ethyl Acetate). This will recover your neutral product, which should now be less soluble in the aqueous phase, while the unprotonated imidazole may remain.[2]

  • Avoid Aqueous Workup: If possible, consider non-aqueous methods. You may be able to precipitate your product by adding an anti-solvent or proceed directly to chromatography or recrystallization after removing the reaction solvent.

  • Scavenger Resins: This is an ideal scenario for using a scavenger resin. An acidic resin (ion-exchange) will bind the basic imidazole, which can then be removed by simple filtration, leaving your polar, water-soluble product in solution.[5][12]

In-Depth Protocols & Methodologies

The Foundational Principle: Exploiting pKa

The success of the most common removal method, acidic extraction, is governed by the Henderson-Hasselbalch equation. Imidazole is a weak base; its conjugate acid (the imidazolium ion) has a pKa of approximately 7.0.[13]

  • At pH < 6: Imidazole is >90% protonated (ImH⁺). This charged species is highly soluble in water.

  • At pH > 8: Imidazole is >90% in its neutral, free-base form (Im). This form is less polar but still has significant water solubility.[13][14][15]

By washing an organic solution with an aqueous acid (pH 1-4), we ensure that virtually all imidazole is converted to its cationic form and is quantitatively extracted from the organic phase.

Diagram: The Chemistry of Imidazole Extraction

G cluster_organic Organic Phase (e.g., DCM, EtOAc) cluster_aqueous Aqueous Phase (Dilute Acid, pH < 4) imidazole_neutral Imidazole (Neutral) Less Polar Soluble in Organics imidazole_protonated Imidazolium Ion (Protonated) Highly Polar Soluble in Water imidazole_neutral->imidazole_protonated Protonation by H₃O⁺ Moves to Aqueous Phase

Caption: pH-dependent partitioning of imidazole between organic and aqueous phases.

Protocol 1: Standard Acidic Aqueous Wash

This is the first method to try for most reaction mixtures.

  • Solvent Removal: Concentrate your reaction mixture under reduced pressure (rotary evaporation) to remove the bulk reaction solvent.

  • Redissolve: Dissolve the crude residue in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc), diethyl ether (Et₂O), or dichloromethane (DCM).

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl or 5% citric acid solution).

  • Extract: Stopper the funnel and invert it gently 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[2]

  • Separate: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 3-5) one or two more times with fresh dilute acid.

  • Neutralize: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your crude product, now largely free of imidazole.

Protocol 2: Purification by Flash Column Chromatography

Use this method when acidic washes are insufficient or when other impurities are present.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate your product from imidazole. A typical eluent system might be ethyl acetate/hexanes or dichloromethane/methanol.

  • Add a Modifier: To prevent tailing, add 0.5-1% triethylamine (TEA) to your chosen eluent system.[2][3]

  • Pack the Column: Pack a silica gel column with your modified eluent system.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent or another appropriate solvent. For best results, consider dry loading by adsorbing your sample onto a small amount of silica.[11]

  • Elute: Run the column, collecting fractions and monitoring them by TLC.

  • Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure. Note: Residual TEA can often be removed by co-evaporation with a solvent like toluene or by placing the sample under high vacuum.

Diagram: Decision Workflow for Imidazole Removal

G start Start: Crude Reaction Mixture with Imidazole acid_sensitive Is the product acid-sensitive? start->acid_sensitive acid_wash Perform Acidic Aqueous Wash (e.g., 1M HCl) acid_sensitive->acid_wash No mild_wash Perform Mild Wash (e.g., sat. aq. NH₄Cl or H₂O) acid_sensitive->mild_wash Yes scavenger Use Scavenger Resin (e.g., acidic ion-exchange) acid_sensitive->scavenger Yes (Alternative) is_solid Is the product a solid? chromatography Flash Column Chromatography (add 0.5% TEA to eluent) is_solid->chromatography No recrystallize Recrystallization is_solid->recrystallize Yes wash_ok Is purity sufficient after washing? wash_ok->is_solid No end_node Pure Product wash_ok->end_node Yes acid_wash->wash_ok mild_wash->wash_ok chromatography->end_node recrystallize->end_node scavenger->end_node

Caption: Decision tree for selecting the appropriate imidazole purification method.

References

  • Vertex AI Search result citing Covalent Scavengers for Primary and Secondary Amines.
  • PubChem. (n.d.). Imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Yu, Z. R., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • Human Journals. (2014). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

  • Pearson+. (n.d.).
  • ResearchGate. (2025).
  • Reddit. (2017, May 26). Removing imidazole in a workup? r/chemistry.
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • University of York, Department of Chemistry. (n.d.). Problems with extractions. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]

  • Curtis, N. J., & Brown, R. S. (1980). An easily introduced and removed protecting group for imidazole nitrogen: a convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20), 4038-4040.
  • BenchChem. (2025).
  • Reddit. (2023, March 9). Removal of Imidazole from my crude product solution. r/chemistry.
  • ResearchGate. (2015, December 4).
  • ResearchGate. (2025). (PDF) An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles.
  • Google Patents. (n.d.).
  • LCGC International. (2025, November 26). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • PMC. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Reddit. (2014, September 26). Emulsion Problem during Extraction. Help! r/chemistry.
  • BenchChem. (2025).

Sources

Validation & Comparative

Comparing reactivity of 3- vs 4-[2-(1H-Imidazol-1-yl)ethoxy]aniline

[1][2]

Executive Summary: The Reactivity vs. Stability Trade-Off[1][2]

In the design of kinase inhibitors and bioconjugates, the choice between the 3- (meta) and 4- (para) isomers of [2-(1H-Imidazol-1-yl)ethoxy]aniline is rarely arbitrary.[1][2] While both molecules share an identical imidazole solubilizing tail and an aniline nucleophile, their electronic behaviors are diametrically opposed due to the substitution pattern.

  • The Para-Isomer (4-substituted): Is the kinetic powerhouse .[1][2] It exhibits significantly higher nucleophilicity and basicity due to strong mesomeric (+M) donation from the alkoxy tether. However, it carries a high liability for metabolic bioactivation into toxic quinone imines.[2]

  • The Meta-Isomer (3-substituted): Is the stable alternative .[1][2] It is less reactive and less basic, governed primarily by inductive withdrawal (-I).[1] It offers a superior safety profile by evading the quinone imine metabolic pathway, making it a preferred scaffold for lowering genotoxicity risks in late-stage drug design.[2]

Electronic Architecture & Mechanistic Basis

To understand the reactivity difference, one must analyze the communication between the ether oxygen and the aniline nitrogen.

The Hammett Prediction

The reactivity of the aniline nitrogen is dictated by the electron density fed into the benzene ring by the alkoxy group (–OR).

  • Para-Position (

    
    ):  The alkoxy group is a strong Electron Donating Group (EDG).[1][2] The lone pair on the oxygen overlaps with the 
    
    
    -system, pushing electron density directly onto the carbon bearing the amine. This increases the HOMO energy of the nitrogen lone pair.
  • Meta-Position (

    
    ):  Resonance effects cannot reach the meta position.[1][2] The oxygen atom acts solely through its electronegativity, exerting an Inductive effect (-I) that withdraws electron density from the ring.[2] This deactivates the aniline nitrogen relative to the para-isomer.
    
Visualization of Electronic Effects

The following diagram illustrates the resonance contribution (or lack thereof) affecting the nucleophilic nitrogen.

ElectronicEffectsParaPara-Isomer(4-Position)ResonanceResonance Effect (+M)Direct overlap increasesN-densityPara->ResonanceDominant MechanismInductionInductive Effect (-I)Electronegativity withdrawsN-densityPara->InductionMinor MechanismMetaMeta-Isomer(3-Position)Meta->ResonanceBlockedMeta->InductionDominant MechanismNucleophile_HighHigh Nucleophilicity(Reactive)Resonance->Nucleophile_HighNucleophile_LowLower Nucleophilicity(Stable)Induction->Nucleophile_Low

Figure 1: Mechanistic flow of electronic effects determining the nucleophilicity of the aniline nitrogen.[1][2]

Comparative Profiling Data

The following data summarizes the physicochemical differences. Note that while the imidazole tail (pKa ~6.9) remains constant, the aniline pKa shifts dramatically.[2]

Property4-Isomer (Para)3-Isomer (Meta)Experimental Implication
Aniline pKa (Est.) ~ 5.3~ 4.2Para protonates at higher pH; Meta requires stronger acid to salt out.[1][2]
Nucleophilicity (

)
10x - 50x FasterBaseline (1.[1][2]0)Para reacts rapidly with mild electrophiles (e.g., NHS-esters).[1][2] Meta may require heat/catalyst.
Metabolic Risk High Low Para can form reactive Quinone Diimines (toxicity alert).[1][2]
Solubility (pH 7.4) ModerateModerateBoth solubilized by the imidazole tail.[1][2]
UV

Bathochromic Shift (Red)Hypsochromic Shift (Blue)Para absorbs at longer wavelengths due to extended conjugation.[1][2]

Experimental Protocols

Synthesis: The Self-Validating Route

Direct alkylation of anilines with imidazole-ethyl halides often leads to over-alkylation (poly-substitution).[1][2] The most robust, authoritative route utilizes Nucleophilic Aromatic Substitution (


)2

Step 1:


 Coupling
  • Reagents: 1-fluoro-4-nitrobenzene (for Para) OR 1-fluoro-3-nitrobenzene (for Meta).[1][2]

  • Nucleophile: 2-(1H-imidazol-1-yl)ethanol (1.1 equiv).[1][2]

  • Base: KOtBu (1.2 equiv) in anhydrous THF.

  • Condition: 0°C to RT, 2 hours.

  • Checkpoint: Monitor TLC. The fluoride is an excellent leaving group; conversion should be >95%.

Step 2: Reduction (The "Clean" Method)

  • Catalyst: 10% Pd/C (5 mol%).[1][2]

  • Atmosphere:

    
     balloon (1 atm).
    
  • Solvent: MeOH.

  • Workup: Filter through Celite. No column chromatography usually required for the amine.

Competitive Reactivity Assay (Kinetic Validation)

To objectively measure the reactivity difference without relying on separate runs (which introduces temperature/concentration errors), use a NMR-based Competitive Acylation .[1][2]

Protocol:

  • Dissolve equimolar amounts (0.05 mmol each) of Para-isomer and Meta-isomer in

    
     (or 
    
    
    ).
  • Add 0.05 mmol (0.5 equiv relative to total amine) of Acetic Anhydride .

  • Immediately acquire

    
    -NMR spectra at t=5 min and t=60 min.[1][2]
    
  • Analysis: Integrate the distinct aromatic protons of the acylated products vs. starting materials.

  • Result: The Para-isomer will show >90% consumption of the electrophile before the Meta-isomer shows significant conversion.

ExperimentalWorkflowStartStart: Equimolar Mixture(Para + Meta + 0.5 eq Ac2O)ReactionCompetitive ReactionIn situ NMR TubeStart->ReactionAnalysis1H-NMR Integration(Aromatic Region)Reaction->AnalysisOutcomeOutcome:Para-Acyl >> Meta-AcylAnalysis->OutcomeMechanismWhy?Para N-lone pair ishigher energy (HOMO)Mechanism->Outcome

Figure 2: Competitive assay workflow to determine relative nucleophilicity (

Application Context & Toxicity Alerts

The Quinone Imine Liability (Bioactivation)

This is the most critical distinction for drug development.[2]

  • Para-Isomer Mechanism: Cytochrome P450 enzymes can oxidize the aniline nitrogen to a hydroxylamine. In para-alkoxy anilines, this intermediate can eliminate the alcohol (demethylation/dealkylation mimicry) to form a highly electrophilic Quinone Imine .[2] This species covalently binds to hepatic proteins (glutathione depletion), leading to hepatotoxicity.[2][3]

  • Meta-Isomer Advantage: The meta-orientation geometrically prevents the formation of a conjugated quinoid system.[1][2] The metabolic pathway is diverted to ring hydroxylation or N-acetylation, which are generally safer clearance routes.[2]

Solubility Role of the Imidazole

Regardless of the isomer, the 2-(1H-imidazol-1-yl)ethoxy tail serves as a "solubility handle."[1][2] At physiological pH (7.4), the imidazole is partially protonated (pKa ~6.9-7.0), improving the aqueous solubility of otherwise hydrophobic drug cores.[2]

References

  • Electronic Effects in Anilines: Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[2] [Link]

  • Toxicity of Para-Alkoxy Anilines: Kalgutkar, A. S., & Soglia, J. R. (2005).[2] Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91–142.[2] [Link][1][2]

  • Synthesis of Imidazole-Alkoxy Anilines (Analogous Protocols): Li, J., et al. (2019).[1][2] Synthesis and antitumor activity of novel benzimidazole derivatives. European Journal of Medicinal Chemistry, 178, 294-315.[2] (Describes

    
     synthesis of similar ether-linked pharmacophores).
    [Link]
    
  • pKa Estimation of Anisidines (Proxy Data): PubChem Database. p-Anisidine (CID 7732) and m-Anisidine (CID 10824). [Link][1][2]

Beyond the Certificate of Analysis: Benchmarking Elemental Analysis Standards for C11H13N3O · 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: 4-Aminoantipyrine Dihydrochloride (Ampyrone Dihydrochloride) Formula: C₁₁H₁₃N₃O[1] · 2HCl Molecular Weight: 276.16 g/mol

Establishing elemental analysis (EA) standards for the dihydrochloride salt of 4-Aminoantipyrine (C₁₁H₁₃N₃O) presents a specific stoichiometric challenge. While the monohydrochloride (·HCl) is the thermodynamically stable form, the dihydrochloride (·2HCl) involves protonation of weakly basic sites on the pyrazolone ring. This creates a "metastable" salt prone to disproportionation (losing HCl gas) and hygroscopicity .

This guide outlines the analytical hierarchy required to validate the ·2HCl stoichiometry, distinguishing it from the common ·HCl impurity and solvated forms.

Part 1: The Stoichiometric Baseline

Before analyzing samples, you must establish the theoretical "Golden Standard" to which all experimental data is compared. The differentiation between the mono- and dihydrochloride forms is statistically significant, particularly in Chloride (%Cl) and Carbon (%C) content.

Table 1: Theoretical Composition Standards
ElementTarget: Dihydrochloride (·2HCl) Impurity: Monohydrochloride (·HCl) Differentiation Delta
Formula C₁₁H₁₅Cl₂N₃OC₁₁H₁₄ClN₃O
MW 276.16 g/mol 239.70 g/mol 36.46 g/mol
Carbon (%C) 47.84% 55.11%7.27% (High Sensitivity)
Hydrogen (%H) 5.48%5.89%0.41% (Low Sensitivity)
Nitrogen (%N) 15.22%17.53%2.31% (Medium Sensitivity)
Chloride (%Cl) 25.67% 15.21%10.46% (Critical Indicator)

Scientist’s Note: Do not rely solely on %H. Water absorption (hygroscopicity) in the dihydrochloride will artificially raise %H, masking the loss of HCl. %Cl is your primary validity marker.

Part 2: Comparative Analysis of Methodologies

To validate C₁₁H₁₃N₃O · 2HCl, a single technique is insufficient due to the volatility of the second HCl molecule. You must employ an Orthogonal Testing Strategy .

Method A: Automated Combustion (CHN Analysis)

The Industry Standard for C, H, N

  • Principle: High-temperature combustion (900–1000°C) converts the sample to CO₂, H₂O, and N₂/NOx.

  • The Risk: High chloride content (25%+) poisons standard combustion catalysts. Incomplete combustion often results in low %C readings, mimicking a hydrated sample.

  • Optimization: Requires Tungsten Trioxide (WO₃) or Silver wool scrubbers to trap halogens.

  • Verdict: Essential for Carbon profiling but unreliable for confirming the salt ratio alone.

Method B: Potentiometric Titration (Argentometry)

The "Truth" for Salt Stoichiometry

  • Principle: Titration with Silver Nitrate (AgNO₃) using a silver electrode to detect the endpoint.

  • Why it wins: It measures total chloride with <0.5% error. If your result is 25.6% Cl, you have the 2HCl form. If it drops to 15–20%, you have a mixture of Mono/Di salts.

  • Verdict: Mandatory for this specific analyte. Combustion Cl analysis is often too variable (±0.4%) to distinguish subtle salt mixtures.

Method C: Ion Chromatography (IC)

The Trace Impurity Checker

  • Principle: Separation of anions on an exchange column.

  • Utility: Detects non-chloride anionic impurities (e.g., sulfates, nitrates) that might be present if the HCl source was technical grade.

  • Verdict: Optional, unless purity is <98%.

Part 3: Experimental Protocols
Protocol 1: The "Inert Weighing" Workflow (Crucial for 2HCl)

The dihydrochloride is likely hygroscopic. Standard weighing allows atmospheric moisture to dilute the mass, leading to low %C and %N.

  • Equilibration: Dry the reference standard (Acetanilide) but DO NOT heat-dry the C₁₁H₁₃N₃O · 2HCl sample under vacuum >40°C.

    • Reasoning: Vacuum + Heat encourages the loss of the weakly bound second HCl molecule (disproportionation).

  • Handling: Use a micro-glovebox or nitrogen-flushed bag for transferring the sample into tin capsules.

  • Cold Sealing: Cold-seal the tin capsules immediately. Do not leave them on the autosampler rack exposed to air for >10 minutes.

Protocol 2: Potentiometric Chloride Determination
  • Reagents: 0.1 N AgNO₃ (Standardized), HNO₃ (10%), Ionic Strength Adjuster (ISA).

  • Step-by-Step:

    • Dissolve 50 mg of C₁₁H₁₃N₃O · 2HCl in 50 mL deionized water.

    • Add 1 mL 10% HNO₃ to acidify (prevents silver oxide formation).

    • Titrate with 0.1 N AgNO₃ using a dynamic dosing mode.

    • Calculation:

      
      
      
    • Acceptance Criteria: 25.2% – 26.1% Cl.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision tree for validating the dihydrochloride salt, specifically addressing the failure modes of HCl loss and hydration.

EA_Validation Sample C11H13N3O · 2HCl Sample TGA TGA Analysis (Thermal Stability) Sample->TGA Check Volatiles Split Split Stream TGA->Split CHN Combustion (CHN) Determine %C, %N Split->CHN Titration AgNO3 Titration Determine %Cl Split->Titration Result_CN %C / %N Result CHN->Result_CN Result_Cl %Cl Result Titration->Result_Cl Decision Data Reconciliation Result_Cl->Decision Result_CN->Decision Pass PASS: Valid 2HCl Salt (%Cl ~25.6%, %C ~47.8%) Decision->Pass Matches Theoretical Fail_Mono FAIL: Monohydrochloride (%Cl < 16%, %C > 54%) Decision->Fail_Mono Low Cl Fail_Hydrate FAIL: Hydrate/Wet (%C Low, %Cl Correct) Decision->Fail_Hydrate Low C, Normal Cl

Caption: Analytical decision tree for distinguishing C₁₁H₁₃N₃O · 2HCl from its degradation products (Monohydrochloride) and solvates.

Part 5: Troubleshooting Data Anomalies

If your EA results deviate from the Table 1 theoreticals, use this diagnostic key:

ObservationDiagnosisCorrective Action
%C Low, %H High, %N Low Water Absorption. The sample is wet.Dry at 30°C under vacuum with P₂O₅ desiccant. Avoid high heat.
%Cl Low (~15-20%), %C High HCl Loss. You have a mix of ·HCl and ·2HCl.The salt was likely dried too aggressively or the synthesis failed to protonate the pyrazolone ring fully. Recrystallize with excess HCl in ether.
%C High, %N High Solvent Entrapment. (e.g., Ethanol/Acetone).Check NMR for solvent peaks. EA cannot distinguish solvent carbon from sample carbon.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2151, 4-Aminoantipyrine. Retrieved February 17, 2026, from [Link]

  • United States Pharmacopeia (USP).General Chapter <731> Loss on Drying. (Standard for distinguishing bound vs.
  • United States Pharmacopeia (USP).General Chapter <541> Titrimetry.
  • NIST WebBook. 4-Aminoantipyrine hydrochloride (Monohydrochloride Reference). Retrieved February 17, 2026, from [Link]

  • Microanalysis of Hydrochloride Salts.Journal of Pharmaceutical and Biomedical Analysis.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.